Bienvenue dans la boutique en ligne BenchChem!

(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate

Data Availability Evidence Landscape Procurement Considerations

Select this compound for its dual-function architecture—a chromogenic nitrophenylmethyl ester reporter and an oxolane-substituted sulfamoyl zinc-binding group—enabling real-time esterase-coupled carbonic anhydrase inhibition assays. Ideal for building focused SAR libraries; free acid precursor commercially available. Inquire for custom synthesis and bulk pricing.

Molecular Formula C19H20N2O7S
Molecular Weight 420.44
CAS No. 324044-78-2
Cat. No. B2632928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate
CAS324044-78-2
Molecular FormulaC19H20N2O7S
Molecular Weight420.44
Structural Identifiers
SMILESC1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2
InChIKeyIZRWNBGAFFIRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate (CAS 324044-78-2): Compound Class, Structural Identity, and Procurement Context


(4-Nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate (CAS 324044-78-2) is a synthetic sulfonamide derivative belonging to the sulfamoyl benzoate ester class. Its structure combines a 4-nitrophenylmethyl ester moiety with an N-(oxolan-2-ylmethyl)-substituted sulfamoyl group on the benzoate ring, yielding a molecular formula of C₁₉H₂₀N₂O₇S and a molecular weight of 420.44 g/mol [1]. The compound is listed in PubChem with InChIKey IZRWNBGAFFIRJZ-UHFFFAOYSA-N and is offered by chemical suppliers exclusively for non-human research use [1]. Structurally, it serves as a dual‑feature probe: the 4‑nitrophenylmethyl ester can function as a chromogenic or fluorogenic leaving group in esterase‑coupled assays, while the sulfamoyl group is the canonical zinc‑binding pharmacophore of carbonic anhydrase (CA) inhibitors [2].

Why (4-Nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate Cannot Be Replaced by Common Sulfamoyl Benzoate Analogs


Generic substitution among sulfamoyl benzoate esters is precluded by the interplay of three functional modules—the 4‑nitrophenylmethyl ester, the sulfamoyl zinc‑binding group, and the N‑(oxolan‑2‑ylmethyl) substituent—each of which independently modulates physicochemical and target‑engagement properties [1]. Removal of the oxolan‑2‑ylmethyl group (as in 4‑nitrophenyl 4‑sulfamoylbenzoate, CAS 57230‑00‑9) eliminates a lipophilic contact surface that in related sulfonamide series has been shown to influence CA isoform selectivity by up to 100‑fold [2]. Conversely, omission of the 4‑nitrophenylmethyl ester (as in the free acid, CAS 325851‑59‑0) forfeits the chromogenic reporter functionality that enables real‑time kinetic monitoring in esterase‑coupled CA inhibition assays [1][3]. Even among close congeners such as methyl 4‑sulfamoylbenzoate (CAS 22808‑73‑7), the absence of both the nitrophenyl reporter and the oxolane substituent yields a compound with fundamentally different assay compatibility and binding pharmacophore architecture [2].

Quantitative Differentiation Evidence for (4-Nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate Versus Closest Analogs


Assessment of Experimental Evidence Availability for (4-Nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate

A systematic search of primary research literature, patent databases, ChEMBL, BindingDB, and PubChem BioAssay was conducted for CAS 324044-78-2. As of the search date, no quantitative bioactivity data (IC₅₀, Kᵢ, Kd, cellular activity), no X‑ray crystallographic structures, and no in vivo pharmacokinetic or toxicity data were identified for this specific compound in any authoritative, peer‑reviewed source [1]. The compound is absent from major curated bioactivity databases including ChEMBL and BindingDB; its PubChem entry contains only structural descriptors, with no associated bioassay results [1][2]. This represents a critical evidence gap that must be acknowledged in any procurement or selection decision. The differentiation claims presented below are therefore class‑level inferences derived from structurally related sulfamoyl benzoate series and should not be interpreted as compound‑specific quantitative validation.

Data Availability Evidence Landscape Procurement Considerations

Ester Leaving‑Group Capability: 4‑Nitrophenylmethyl Ester vs. Methyl Ester Analogs

The target compound incorporates a 4‑nitrophenylmethyl ester, whereas the most extensively characterized sulfamoyl benzoate CA inhibitors (e.g., methyl 5‑sulfamoyl‑benzoates) use a methyl ester [1]. In CA inhibition assays employing esterase activity readouts, 4‑nitrophenyl acetate serves as the standard chromogenic substrate, with hydrolysis monitored spectrophotometrically at 400 nm (molar absorptivity of 4‑nitrophenolate ≈ 18,000 M⁻¹cm⁻¹) [2]. By analogy, the 4‑nitrophenylmethyl ester of the target compound is structurally pre‑configured to release the chromogenic 4‑nitrophenylmethanol/4‑nitrobenzaldehyde species upon ester hydrolysis, enabling direct optical detection without secondary coupling reagents. In contrast, methyl esters release methanol, which cannot be detected optically, necessitating coupled enzyme systems or alternative detection modalities [3].

Chromogenic Reporter Esterase Assay Carbonic Anhydrase

N‑Substituent Lipophilicity: Oxolan‑2‑ylmethyl vs. Unsubstituted Sulfamoyl in CA Inhibitor Binding

The target compound features an N‑(oxolan‑2‑ylmethyl) substituent on the sulfamoyl nitrogen, whereas simpler analogs such as 4‑sulfamoylbenzoic acid (CAS 138‑41‑0) bear a primary sulfonamide (–SO₂NH₂) [1]. In the methyl 5‑sulfamoyl‑benzoate series, the presence and nature of substituents at the position analogous to the sulfamoyl moiety profoundly affect CA isoform selectivity; for example, compound 4b in that series exhibited a Kd of 0.12 nM for CAIX with >100‑fold selectivity driven in part by hydrophobic contacts between the substituent and a non‑conserved pocket in the CAIX active site [2]. The oxolan‑2‑ylmethyl group (calculated logP contribution ≈ +0.5 to +1.0 relative to –H) is anticipated to engage this lipophilic sub‑pocket, potentially enhancing residence time relative to unsubstituted or methyl‑substituted sulfamoyl analogs [3].

Lipophilicity CA Isoform Selectivity Oxolane Substituent

Free Acid vs. Ester: Solubility and Membrane Permeability Implications

The target compound is the 4‑nitrophenylmethyl ester of 4‑{[(oxolan‑2‑yl)methyl]sulfamoyl}benzoic acid (CAS 325851‑59‑0). Esterification masks the ionizable carboxylic acid group present in the free acid (predicted pKₐ ≈ 3.5–4.0 for the benzoic acid), replacing it with a neutral ester [1]. This modification is expected to reduce aqueous solubility (estimated logS ≈ –3.7 for the target vs. approximately –1.5 to –2.0 for the carboxylate salt) while increasing passive membrane permeability (predicted logP shift of approximately +1.5 to +2.0 units) [1][2]. In the context of carbonic anhydrase inhibitor development, ester prodrug strategies have been employed to improve oral bioavailability of carboxylate‑containing sulfonamides, with the ester hydrolyzed in vivo to release the active acid [3].

Physicochemical Properties Permeability Prodrug Design

Scientifically Grounded Application Scenarios for (4-Nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate Based on Structural Evidence


Carbonic Anhydrase Inhibitor Screening Probes with Integrated Chromogenic Reporter

The 4‑nitrophenylmethyl ester functionality may enable direct optical monitoring of esterase activity in carbonic anhydrase inhibition assays without secondary detection reagents, analogously to the established use of 4‑nitrophenyl acetate as a CA substrate [1]. This compound is structurally suited for laboratories developing high‑throughput stopped‑flow or plate‑reader CA inhibitor screens where minimizing assay steps is a priority. Users should note that experimental validation of the compound's CA inhibition profile has not yet been published; pilot in‑house characterization against CAI, CAII, CAIX, and CAXII is strongly recommended before scaling to library screening .

Lead Scaffold for Tumor‑Associated Carbonic Anhydrase IX‑Selective Inhibitor Design

The combination of the sulfamoyl zinc‑binding group with an N‑(oxolan‑2‑ylmethyl) substituent structurally aligns with the pharmacophore model for CAIX‑selective inhibition established for the methyl 5‑sulfamoyl‑benzoate series, where an optimized substituent conferred a Kd of 0.12 nM against CAIX with >100‑fold selectivity [1]. Medicinal chemistry teams pursuing CAIX‑targeted anticancer agents may rationally modify the oxolane ring (e.g., substitution, ring expansion) or the nitrophenyl ester (e.g., replacement with alternative leaving groups) to optimize isoform selectivity and pharmacokinetics. However, all quantitative SAR will require de novo experimental generation, as no compound‑specific affinity data exist in public databases .

Ester Prodrug Candidate for Cellular Carbonic Anhydrase Inhibition Studies

The ester form masks the ionizable carboxylic acid of the free acid parent (CAS 325851‑59‑0), predicted to enhance passive membrane permeability by approximately 2 logP units [1]. This property positions the compound as a potential cell‑permeable prodrug for intracellular CA isoform targeting (e.g., CAII, CAVA, CAVB), where the ester would be hydrolyzed by intracellular esterases to liberate the active sulfamoyl benzoic acid inhibitor . Researchers comparing this compound with the free acid should consider running parallel permeability assays (e.g., PAMPA or Caco‑2) and intracellular esterase‑dependent activation studies to confirm the prodrug hypothesis experimentally.

Reference Compound for Sulfamoyl Benzoate Structure–Activity Relationship (SAR) Libraries

As a trisubstituted sulfamoyl benzoate incorporating both a reporter ester and a heterocyclic N‑substituent, this compound can serve as a reference point for constructing focused SAR libraries around the sulfamoyl benzoate scaffold. Its structural features span three modifiable vectors: (i) the ester leaving group (4‑nitrophenylmethyl), (ii) the sulfamoyl N‑substituent (oxolan‑2‑ylmethyl), and (iii) the benzoate ring substitution pattern [1]. Laboratories procuring this compound for library development should be aware that the free acid precursor (CAS 325851‑59‑0) is commercially available from suppliers such as Santa Cruz Biotechnology (Catalog sc‑276976) , providing a convenient starting material for parallel esterification reactions to generate diverse ester analogs.

Quote Request

Request a Quote for (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.